![molecular formula C22H14O2 B14177605 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-71-4](/img/structure/B14177605.png)
4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that features a fused naphthalene and furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one typically involves the cyclization of naphthoquinones with appropriate reagents. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran structure.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, and acyl chlorides are employed under controlled conditions to achieve selective substitution.
Major Products
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism by which 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A structurally related compound with similar electronic properties.
2-(Furan-2-yl)naphtho[2,1-d][1,3]thiazole: Another naphtho-fused heterocycle with distinct reactivity and applications.
Uniqueness
4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one stands out due to its unique combination of naphthalene and furan rings, which confer specific electronic and structural properties. This makes it particularly valuable in applications requiring high thermal stability and efficient charge transport, such as in OLEDs and other electronic devices .
Propiedades
Número CAS |
917894-71-4 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-naphthalen-1-yl-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C22H14O2/c23-22-19-12-15-7-2-4-10-17(15)21(20(19)13-24-22)18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2 |
Clave InChI |
PDVLNGHGNCLJBV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C=C2C(=O)O1)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


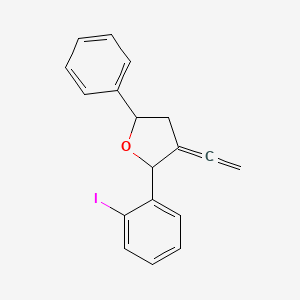
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
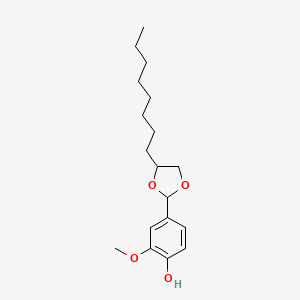
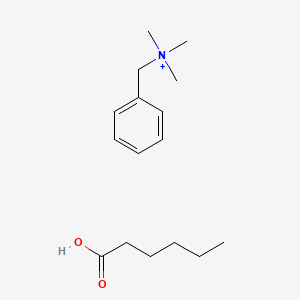

![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)
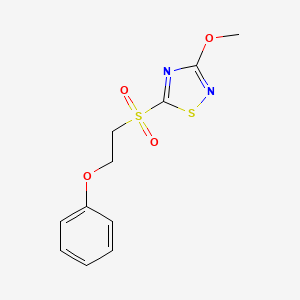
![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
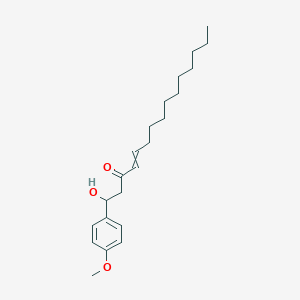
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)

![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
